molecular formula C5H4INO3 B2994897 2-Iodo-4-methyloxazole-5-carboxylic acid CAS No. 1823958-98-0

2-Iodo-4-methyloxazole-5-carboxylic acid

Cat. No. B2994897
CAS RN: 1823958-98-0
M. Wt: 252.995
InChI Key: MUYZAIZJPLICGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-4-methyloxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4INO3 and a molecular weight of 252.995 . It is used in research and manufacturing.


Molecular Structure Analysis

The molecular structure of 2-Iodo-4-methyloxazole-5-carboxylic acid consists of an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen atom, and one nitrogen atom . The oxazole ring is substituted at the 2-position with an iodine atom, at the 4-position with a methyl group, and at the 5-position with a carboxylic acid group .


Physical And Chemical Properties Analysis

2-Iodo-4-methyloxazole-5-carboxylic acid is a solid at 20 degrees Celsius . Its exact melting point, boiling point, and density are not specified in the available resources .

Scientific Research Applications

Iodoarene-Mediated Synthesis

  • 2-Methyl-5-aryloxazole and 2-ethyl-5-aryloxazole derivatives can be efficiently obtained using iodoarene as a catalyst in a one-pot manner from alkyl aryl ketones. This showcases the role of iodoarene (and potentially related compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid) in facilitating such chemical reactions (Kawano & Togo, 2008).

Applications in Synthesis of Macrolides

  • Oxazoles, like 2-Iodo-4-methyloxazole-5-carboxylic acid, may serve as masked forms of activated carboxylic acids. They can be used for the synthesis of macrolides, including compounds like (±)-recifeiolide and (±)-di-0-methylcurvularin (Wasserman, Gambale & Pulwer, 1981).

Polymer Synthesis

  • Compounds like 2-(4-Carboxyphenyl)benzoxazole-5-carboxylic acid, which are structurally related to 2-Iodo-4-methyloxazole-5-carboxylic acid, have been utilized in the synthesis of thermotropic polyesters. These polyesters exhibit properties like forming nematic melts, demonstrating the material science applications of such compounds (Kricheldorf & Thomsen, 1992).

Cross-Coupling Reactions

  • The carboxylic acid anion moiety in compounds like 2-Iodo-4-methyloxazole-5-carboxylic acid can be used as a directing group in cross-coupling reactions. This facilitates the selective synthesis of various substituted nicotinic acids and triazoles (Houpis et al., 2010).

Synthesis of Peptidomimetics and Biologically Active Compounds

  • 5-Amino-1,2,3-triazole-4-carboxylic acid, similar in structure to 2-Iodo-4-methyloxazole-5-carboxylic acid, is suitable for the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. This indicates potential applications in medicinal chemistry and drug design (Ferrini et al., 2015).

Safety and Hazards

Specific safety and hazard information for 2-Iodo-4-methyloxazole-5-carboxylic acid is not provided in the available resources . As with all chemicals, it should be handled with appropriate safety precautions.

properties

IUPAC Name

2-iodo-4-methyl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4INO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYZAIZJPLICGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methyloxazole-5-carboxylic acid

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